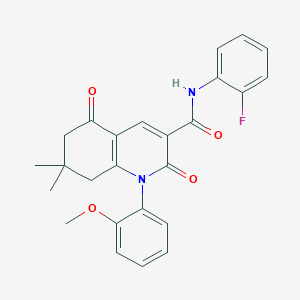![molecular formula C17H16Cl2N2O4 B10897327 N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)
N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The presence of both chloro and methoxy groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, its structural features allow it to interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical properties. These functional groups influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H16Cl2N2O4 |
|---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
N-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-23-15-8-11(7-14(19)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI-Schlüssel |
FDAWEUKAPXORTH-AWQFTUOYSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10897247.png)
![1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10897249.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide](/img/structure/B10897252.png)
![2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B10897258.png)
![2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897264.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897270.png)
![ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10897272.png)

![2-{(5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10897292.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B10897305.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)
![1-[({3-[(4-Bromophenoxy)methyl]phenyl}carbonyl)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10897319.png)


